1-Palmitoyl-2-oleoyl-sn-glycero-3-PG is a phospholipid containing palimitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively. This mixed chain phosphatidylglycerol has been used to generate lipid membrane bilayers with controlled permeability and may be useful for various surfactant applications.
Phosphoglyceride (PG) are also referred as glycerophospholipid. It is an important component of membrane bilayers. It has three-carbon backbone of glycerol, two long-chain fatty acids, esterified to hydroxyl groups on carbons 1 and 2 of the glycerol and phosphoric acid esterified to the C3 hydroxyl group of glycerol. It is found at high levels in the membranes of all cells and at low levels in fat stores.
Phosphoglyceride (PG) are also referred as glycerophospholipid. It is an important component of membrane bilayers. It has three-carbon backbone of glycerol, two long-chain fatty acids, esterified to hydroxyl groups on carbons 1 and 2 of the glycerol and phosphoric acid esterified to the C3 hydroxyl group of glycerol. It is found at high levels in the membranes of all cells and at low levels in fat stores. 16:0-18:1 PG/1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG) is an anionic lipid, which possesses one negative charge per lipid.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycerol 3-phosphate in which the 1- and 2-acyl groups are palmitoyl and oleoyl respectively. It is a conjugate acid of a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphate(2-).
PA(16:0/18:1(9Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(9Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(9Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(9Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA; which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)); which is catalyzed by the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(9Z)) can be biosynthesized from lpa(16:0/0:0) and oleoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(9Z)) can be converted into CDP-DG(16:0/18:1(9Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(9Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:0/18:1(11Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(9Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(9Z)/18:1(9Z)/16:0) pathway. PA(16:0/18:1(9Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/18:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(9Z)/20:3(8Z, 11Z, 14Z)) pathway.